N-2-naphthyl-3-oxo-3-phenylpropanamide

Description

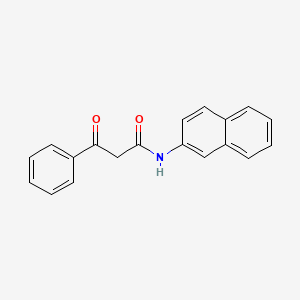

N-2-Naphthyl-3-oxo-3-phenylpropanamide (CAS: 17738-45-3) is a synthetic amide compound characterized by a naphthyl group attached to a propanamide backbone with a 3-oxo-3-phenyl substituent. Its molecular structure (Fig. 1) combines aromatic (naphthyl and phenyl) and carbonyl functionalities, making it a candidate for applications in pharmaceutical intermediates or organic synthesis. According to Combi-Blocks, the compound is available at 95% purity (MFCD00712044), though commercial suppliers like CymitQuimica list it as discontinued, suggesting challenges in large-scale production or niche demand .

Properties

IUPAC Name |

N-naphthalen-2-yl-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c21-18(15-7-2-1-3-8-15)13-19(22)20-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMJDNNPONRGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-naphthyl-3-oxo-3-phenylpropanamide typically involves the reaction of 2-naphthylamine with 3-oxo-3-phenylpropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include acetic anhydride and pyridine, which act as catalysts to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-2-naphthyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-2-naphthyl-3-oxo-3-phenylpropanamide has been investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural characteristics allow it to interact with biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through specific molecular interactions. Studies have shown that similar compounds can modulate cellular pathways involved in cancer progression .

- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Biochemical Research

In biochemical research, this compound serves as a substrate in enzyme assays due to its chromogenic nature. This property allows researchers to monitor enzymatic activity through observable color changes, facilitating:

- Enzyme Activity Studies : The compound is utilized in assays targeting aminopeptidases and other enzymes, providing insights into their catalytic mechanisms and substrate specificity .

Synthesis and Material Science

The compound is also significant in the field of synthetic chemistry and materials science:

- Synthesis of Novel Compounds : this compound can act as a building block in the synthesis of more complex molecules, contributing to the development of new materials with tailored properties .

Structure-Activity Relationship Studies

Research on the structure-activity relationships (SAR) of this compound has provided valuable insights into how modifications to its structure can enhance or alter its biological activity. These studies are crucial for:

- Optimizing Drug Candidates : By understanding how structural changes affect activity, researchers can design more effective derivatives with improved potency and selectivity against specific biological targets .

Comparative Analysis with Related Compounds

To better understand the applications and effectiveness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide | C18H19N | 0.84 |

| N-(2-Naphthalenyl)-3-phenylpropenamide | C17H15N | 0.84 |

| (R)-2-Amino-N-(2-naphthyl)-3-phenylpropanoic acid | C18H19N1O2 | 0.77 |

This table highlights the structural similarities among these compounds, which may share similar biological activities or applications due to their comparable chemical frameworks.

Mechanism of Action

The mechanism of action of N-2-naphthyl-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential to inhibit certain enzymes or modulate receptor activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

5-Cyclopropyl-2,4-Difluoro-N-(Propylsulfonyl)Benzamide

- Key Features : Aryl sulfonamide with cyclopropyl and fluorine substituents.

- Comparison: Unlike N-2-naphthyl-3-oxo-3-phenylpropanamide, this compound lacks the naphthyl group and oxo functionality. Both compounds are discontinued, indicating shared synthesis or stability challenges .

3-Chloro-N-Phenyl-Phthalimide

- Key Features : Phthalimide core with chloro and phenyl groups.

- Comparison: While structurally distinct (phthalimide vs. propanamide), both compounds feature aromatic substituents.

2-Naphthyl Isocyanate

- Key Features : Naphthyl group with isocyanate functionality.

- Comparison : The isocyanate group confers high reactivity for urethane or urea formation, unlike the amide group in this compound. This difference highlights divergent applications—2-naphthyl isocyanate is used in polymer crosslinking, while the target compound may serve as a pharmaceutical building block .

Purity and Commercial Availability

Research and Application Insights

- Pharmaceutical Context: lists naphthol derivatives as impurities in drospirenone/ethinyl estradiol synthesis.

- Synthesis Challenges: The discontinued status of this compound contrasts with available analogues like 3-chloro-N-phenyl-phthalimide.

Biological Activity

N-2-naphthyl-3-oxo-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a conjugated double bond system, which contributes to its reactivity and biological activity. The compound's structural characteristics include:

- Molecular Formula : C_{16}H_{15}NO

- Molecular Weight : 251.30 g/mol

- IUPAC Name : N-(2-naphthalenyl)-3-oxo-3-phenylpropanamide

The presence of the naphthyl group is significant as it may enhance the compound's interaction with biological targets, making it a subject of interest for various therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Notably, studies have shown:

- Inhibition of Tubulin Polymerization : The compound has been reported to interfere with microtubule dynamics, similar to established anticancer agents like colchicine. This effect can lead to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models such as MDA-MB-231 and MCF-7 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed mechanisms are still under investigation.

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors:

- Enzyme Inhibition : It acts as a substrate for various enzymes, particularly aminopeptidases, which cleave peptide bonds at the N-terminal end. This property allows it to be used in biochemical assays to monitor enzymatic activity through colorimetric changes.

- Receptor Modulation : The compound may interact with cellular receptors, influencing their activity and leading to various downstream effects associated with inflammation and cancer progression.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis, highlighting its potential as an anticancer agent .

- Inflammation Models : In models of chronic inflammation, the compound was shown to inhibit inflammatory responses by modulating enzyme activity related to lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.